![molecular formula C13H17N3O3 B254666 Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate](/img/structure/B254666.png)
Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate, also known as CX-614, is a potent ampakine compound that has been extensively studied for its potential applications in treating neurological disorders. Ampakines are a class of compounds that selectively modulate the activity of AMPA receptors, which are critical for synaptic plasticity and cognitive function.
Applications De Recherche Scientifique
Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate has been extensively studied for its potential applications in treating neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance cognitive function, improve memory retention, and increase synaptic plasticity in animal models. Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Mécanisme D'action
Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate selectively modulates the activity of AMPA receptors, which are critical for synaptic plasticity and cognitive function. By enhancing the activity of AMPA receptors, Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate increases the strength of synaptic connections and improves the ability of neurons to communicate with each other. This leads to enhanced cognitive function and memory retention.
Biochemical and Physiological Effects:
Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a key process involved in learning and memory. It has also been shown to increase the number of AMPA receptors on the cell surface, which enhances synaptic transmission. In addition, Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate has been shown to increase the release of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate is its potency and selectivity for AMPA receptors. This makes it a valuable tool for studying the role of AMPA receptors in synaptic plasticity and cognitive function. However, one limitation of Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate is its short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several future directions for research on Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate. One area of interest is the potential use of Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate in treating neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective ampakine compounds, which could have even greater therapeutic potential. Additionally, further research is needed to better understand the long-term effects of Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate on synaptic plasticity and cognitive function.
Méthodes De Synthèse
The synthesis of Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate involves the reaction of ethyl 4-piperidinecarboxylate with 4-cyano-2-methyl-5-aminooxazole in the presence of acetic acid and acetic anhydride. The resulting product is then purified by recrystallization to obtain Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate in high purity.
Propriétés
IUPAC Name |
ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-3-18-13(17)10-4-6-16(7-5-10)12-11(8-14)15-9(2)19-12/h10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCNJAYLGPDXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(N=C(O2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.